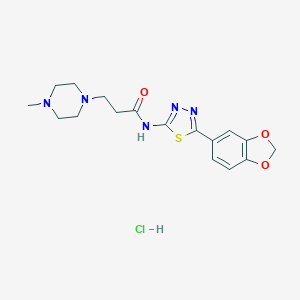
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating neurotransmitter release and inhibiting certain receptors. This compound has been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to increase the levels of certain neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate neurotransmitter release and inhibit certain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride in lab experiments is its potential as an anti-anxiety and antidepressant agent. This compound may be useful in studying the mechanisms underlying anxiety and depression. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride. One direction is to further investigate its mechanism of action and how it modulates neurotransmitter release and inhibits certain receptors. Another direction is to study its potential as an anti-anxiety and antidepressant agent in animal models and clinical trials. Additionally, this compound may be useful in studying other neurological disorders, such as schizophrenia and bipolar disorder.
Méthodes De Synthèse
The synthesis of 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride involves the reaction of piperazine with 2-mercapto-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazole and 4-methylpropiophenone in the presence of a suitable solvent. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt form.
Applications De Recherche Scientifique
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride has been studied for its potential application in scientific research. It has been found to have various effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors. This compound has also been studied for its potential as an anti-anxiety and antidepressant agent.
Propriétés
Numéro CAS |
154663-28-2 |
|---|---|
Nom du produit |
1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride |
Formule moléculaire |
C17H22ClN5O3S |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H21N5O3S.ClH/c1-21-6-8-22(9-7-21)5-4-15(23)18-17-20-19-16(26-17)12-2-3-13-14(10-12)25-11-24-13;/h2-3,10H,4-9,11H2,1H3,(H,18,20,23);1H |
Clé InChI |
JCPJAIXQQMATMC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
SMILES canonique |
CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl |
Autres numéros CAS |
154663-28-2 |
Synonymes |
N-(5-benzo[1,3]dioxol-5-yl-1,3,4-thiadiazol-2-yl)-3-(4-methylpiperazin -1-yl)propanamide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





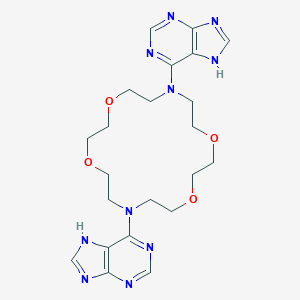

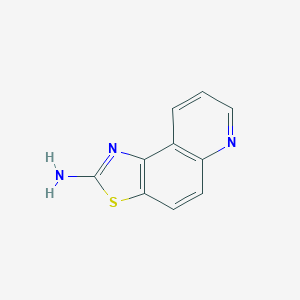


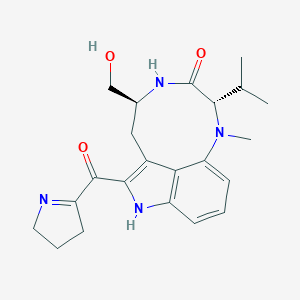
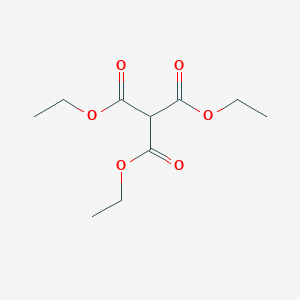
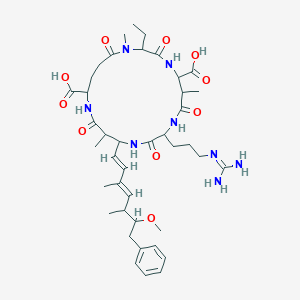

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
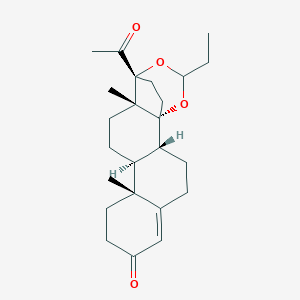
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)